molecular formula C17H17ClO3 B1393941 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160251-19-3

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No. B1393941
CAS RN: 1160251-19-3
M. Wt: 304.8 g/mol
InChI Key: KMLCXJRBYRXBTP-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride consists of 17 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 304.768 Da and the monoisotopic mass is 304.086609 Da .

Scientific Research Applications

Solid Phase Synthesis Applications

The compound has been utilized in solid phase synthesis techniques, exemplified by the synthesis of N-p-Methylbenzyl benzamide, where polystyryl-sulfonyl chloride resin was treated with p-methylbenzyl amine in the presence of pyridine, leading to polymer-supported N-p-methylbenzyl sulfonamide. This process demonstrates the compound's potential role in complex organic synthesis and material science (Luo & Huang, 2004).

Green Chemistry and Synthesis

The compound's derivatives, like benzoyl chloride, have been highlighted in 'green' methodologies for the efficient and selective benzoylation of nucleosides, showcasing the compound's relevance in developing environmentally friendly synthetic strategies. This aspect underlines the compound's utility in advancing sustainable chemistry practices (Prasad et al., 2005).

Applications in Electrosynthesis

Its derivatives have also found use in electrosynthesis, such as in the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, which is produced through the electrolysis of benzyl chloride, showing the compound's utility in electrochemical synthesis applications (Batanero et al., 2002).

Photovoltaic Device Applications

A derivative of the compound, 3,5-dinitrobenzoyl chloride, has been used in linking with graphene oxide to improve the performance of bulk heterojunction photovoltaic devices. This indicates the compound's potential in the development and optimization of energy devices (Stylianakis et al., 2012).

properties

IUPAC Name

3-ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-3-20-16-10-14(17(18)19)7-8-15(16)21-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCXJRBYRXBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217738
Record name 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride

CAS RN

1160251-19-3
Record name 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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